![molecular formula C12H15NO2 B6601180 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 51942-46-2](/img/structure/B6601180.png)
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol (TMPO) is a chemical compound that has a variety of uses in scientific research. It is a versatile compound that can be used in a number of different applications.
Scientific Research Applications
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol has a number of applications in scientific research. It has been used as a ligand for transition metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of heterocyclic compounds. It has also been used as a reagent for the synthesis of biologically active compounds, such as drugs, and as a reagent for the synthesis of polymers.
Mechanism of Action
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a versatile compound that can be used in a variety of ways. It can act as a ligand for transition metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of heterocyclic compounds. It can also act as a reagent for the synthesis of biologically active compounds, such as drugs, and as a reagent for the synthesis of polymers.
Biochemical and Physiological Effects
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol has been used in a number of studies to investigate its biochemical and physiological effects. In one study, 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol was found to inhibit the growth of human cancer cells in vitro. In another study, 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol was found to inhibit the growth of human cancer cells in vivo. In addition, 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol has been found to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol has a number of advantages and limitations for lab experiments. One advantage of using 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is that it is relatively inexpensive and easy to obtain. Another advantage is that it is a versatile compound that can be used in a variety of ways. However, one limitation of using 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is that it is not very stable, so it must be handled carefully and stored properly.
Future Directions
There are a number of potential future directions for the use of 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol. For example, it could be used in the development of new drugs or as a reagent for the synthesis of polymers. It could also be used as a ligand for transition metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of heterocyclic compounds. In addition, 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol could be used to investigate its biochemical and physiological effects, such as its anti-inflammatory and antioxidant properties. Finally, 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol could be used in the development of new materials, such as nanomaterials, and in the development of new technologies, such as nanotechnologies.
Synthesis Methods
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol can be synthesized in a variety of ways. One method involves the reaction of 4-methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol (MPO) with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction yields 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol in a yield of approximately 80%. Another method involves the reaction of MPO with trimethylsilyl bromide in the presence of a base such as triethylamine. This reaction yields 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol in a yield of approximately 70%.
properties
IUPAC Name |
3,4,4-trimethyl-5-phenyl-1,2-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-11(2,3)12(14,15-13-9)10-7-5-4-6-8-10/h4-8,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEVMTWADQBDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1(C)C)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504177 |
Source
|
Record name | 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol | |
CAS RN |
51942-46-2 |
Source
|
Record name | 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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